2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has shown potential in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol typically involves the reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene, followed by reduction with sodium borohydride . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring allows for various substitution reactions, particularly at the nitrogen and sulfur positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce different functional groups into the thiazole ring.
Scientific Research Applications
2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown antimicrobial activity against various bacterial and fungal strains.
Medicine: It is being investigated for its potential use in developing new antibiotics and antifungal agents.
Industry: The compound can be used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol involves its interaction with microbial cell membranes, leading to disruption of cellular processes. The thiazole ring structure allows it to bind to specific molecular targets, inhibiting essential enzymes and pathways required for microbial growth and survival .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol: This compound has similar antimicrobial properties but includes an additional triazole ring.
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Known for its antifungal activity.
Uniqueness
2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol is unique due to its specific thiazole structure, which provides a balance of hydrophobic and hydrophilic properties, making it effective against a wide range of microbial strains. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications.
Properties
Molecular Formula |
C12H13NOS |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C12H13NOS/c1-9-11(7-8-14)15-12(13-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 |
InChI Key |
XMKRIEWZSSJQQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.